N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
Description
This compound (hereafter referred to by its full systematic name) is a hydrochloride salt featuring a benzothiazole core substituted with chloro and methoxy groups at positions 7 and 4, respectively. The pyrazole ring is functionalized with a methyl group at position 1 and a carboxamide linkage to a 3-(morpholin-4-yl)propyl chain. Its molecular formula is C₂₀H₂₅Cl₂N₅O₃S, with an average mass of 486.41 g/mol and a monoisotopic mass of 485.105516 g/mol . The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-24-9-6-15(23-24)19(27)26(8-3-7-25-10-12-29-13-11-25)20-22-17-16(28-2)5-4-14(21)18(17)30-20;/h4-6,9H,3,7-8,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHSNBHZTLYLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chlorine and methoxy groups at the desired positions on the benzothiazole ring.
Attachment of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with appropriate hydrazine derivatives.
Formation of Carboxamide Linkage: The carboxamide linkage is formed by reacting the pyrazole derivative with a suitable carboxylic acid or its derivative.
Addition of Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and nitrating agents (e.g., nitric acid, HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-tubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting DNA gyrase and other essential bacterial enzymes.
Chemical Research: The compound is utilized in the synthesis of various heterocyclic derivatives, contributing to the development of new chemical entities with potential therapeutic applications.
Industrial Applications: It is employed in the production of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s structural uniqueness lies in the benzothiazole-pyrazole hybrid scaffold combined with a morpholine-containing alkyl chain . Key comparable compounds include pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ), which share the carboxamide linkage but differ in substituents and core heterocycles.
Table 1: Key Structural and Physical Properties of Comparable Compounds
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 3a–3p. Morpholine’s hydrophilic nature further enhances solubility, whereas 3a–3p rely on aryl/cyano groups, which may reduce polarity .
Methodological Considerations for Comparison
Similarity Metrics
As highlighted in , structural similarity is assessed via Tanimoto coefficients or fingerprint-based methods . The target compound’s benzothiazole core and morpholine chain differentiate it from 3a–3p, which prioritize pyrazole-aryl interactions. Dissimilarity in these regions could translate to divergent biological profiles .
Analytical Techniques
- Spectroscopy : Compounds 3a–3p were characterized via $ ^1H $-NMR, MS, and IR . The target compound would require similar profiling, with additional focus on HCl salt confirmation (e.g., ion chromatography).
- CMC Determination: notes spectrofluorometry and tensiometry for critical micelle concentration (CMC) analysis, which could apply to the target compound’s surfactant-like morpholine chain .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 412.9 g/mol. The presence of the chloromethoxy group is believed to enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Properties
The benzothiazole core is known for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzyme systems and disruption of cell wall synthesis.
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory potential of this compound. It has been shown to inhibit key inflammatory pathways, potentially through the modulation of cytokine production and enzyme activity related to inflammation . This suggests a role in treating conditions characterized by chronic inflammation.
The biological activity of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses, altering their signaling pathways.
- DNA Interaction : Some studies suggest that it can intercalate into DNA, disrupting replication processes in cancer cells.
Study 1: Anticancer Efficacy
In vitro studies on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations ranging from 5 to 20 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation .
Study 2: Antibacterial Activity
A comparative study showed that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide exhibited stronger antibacterial activity than standard antibiotics against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically including:
Formation of the benzothiazole core via cyclization of substituted thioureas or thioamide precursors under acidic conditions.
Introduction of the pyrazole-carboxamide moiety through nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
Functionalization with the morpholine-propyl group via alkylation or reductive amination.
Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) for coupling steps .
- Temperature control : Elevated temperatures (60–80°C) for cyclization, room temperature for sensitive steps like morpholine group incorporation .
- Purification : Sequential column chromatography and recrystallization to achieve >95% purity .
Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4 of benzothiazole, morpholine-propyl linkage) .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., expected [M+H]⁺ peak at m/z 508.1542) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability .
- IR spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and morpholine C-O-C (1100 cm⁻¹) stretches .
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In vitro cytotoxicity assays : Use of MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases (e.g., PI3K/Akt/mTOR) or tubulin polymerization .
- Solubility and permeability : Kinetic solubility in PBS (pH 7.4) and Caco-2 cell monolayers for intestinal absorption prediction .
Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (solvent, catalyst loading, temperature) and identify optimal conditions .
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., morpholine-propyl alkylation) to improve yield by 15–20% .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak product concentration .
Advanced: How should contradictory results in biological assays (e.g., apoptosis vs. necrosis) be resolved?
Methodological Answer:
- Mechanistic follow-up : Conduct caspase-3/7 activation assays (apoptosis) and LDH release assays (necrosis) to distinguish pathways .
- Pathway-specific inhibitors : Use siRNA knock-downs (e.g., Bcl-2 for apoptosis, RIP1 for necroptosis) to validate target engagement .
- Dose-response analysis : Identify concentration-dependent shifts in cell death mechanisms (e.g., apoptosis at low doses, necrosis at high doses) .
Advanced: What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., ATP-binding pockets) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., binding free energy via MM-PBSA) .
- QSAR modeling : Train models on benzothiazole-pyrazole derivatives to predict IC₅₀ values against new targets .
Advanced: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage conditions : Lyophilized solid at -20°C under argon, protected from light and moisture .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
- Buffered solutions : Prepare fresh stock solutions in DMSO with 0.1% TFA to prevent hydrolysis of the carboxamide group .
Advanced: How can derivatives be designed to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the morpholine group with thiomorpholine or piperazine to enhance solubility .
- Prodrug strategies : Introduce ester moieties at the methoxy group for delayed release in vivo .
- Metabolic stability : Incorporate deuterium at methyl groups to slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
